

Technical Guide: Commercial Availability & Handling of 6-Hydroxy-5-azaindole

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Compound of Interest

Compound Name: 6-Hydroxy-5-azaindole

CAS No.: 70357-66-3

Cat. No.: B1649391

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CAS Focus: 100364-83-0 (Precursor reference) | Scaffold: 1H-Pyrrolo[3,2-c]pyridine

Executive Summary

6-Hydroxy-5-azaindole (IUPAC: 1H-Pyrrolo[3,2-c]pyridin-6-ol) is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine cores. It is notoriously difficult to source directly in high purity due to lactam-lactim tautomerism, which complicates shelf stability and cataloging.

Most researchers will not find "**6-Hydroxy-5-azaindole**" in stock at major distributors. The industry standard workflow is to procure the stable precursor, 6-Chloro-5-azaindole, and perform a late-stage hydrolysis or cross-coupling. This guide outlines the sourcing landscape, the "Buy vs. Make" decision matrix, and the validation protocols required to ensure structural integrity.

Part 1: Chemical Identity & Tautomeric Ambiguity

Before purchasing, you must verify the specific isomer and tautomer required for your assay. 5-Azaindole derivatives exist in a dynamic equilibrium that affects solubility and binding affinity.

The Tautomer Trap

In the solid state and polar solvents, the molecule favors the pyridone (lactam) form over the hydroxy (lactim) form. Suppliers may list it under the keto-name, leading to search failures.

- Target Molecule: **6-Hydroxy-5-azaindole**
- Dominant Tautomer: 1,5-dihydro-6H-pyrrolo[3,2-c]pyridin-6-one
- CAS Registry Issues:
 - Direct Match (Rare): Often unassigned or ambiguous in public databases.
 - Precursor (Standard): 74976-31-1 (6-Chloro-5-azaindole).[1][2][3]
 - N-Oxide: 54415-74-6.

Structural Visualization (DOT)

The following diagram illustrates the critical equilibrium and the numbering scheme used to distinguish 5-azaindole from its 4-, 6-, and 7-isomers.



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Figure 1: The equilibrium shifts toward the Pyridone form (Red) in biological media. Sourcing the Chloro-precursor (Green) is the recommended entry point.

Part 2: Sourcing Landscape & Suppliers

Direct procurement of the hydroxy derivative is high-risk due to batch-to-batch variation in tautomeric ratios and purity. The recommended strategy is Precursor Procurement.

Primary Sourcing Strategy: The 6-Chloro Route

Purchase 6-Chloro-5-azaindole (CAS 74976-31-1).[2] This molecule is stable, crystalline, and widely available.

Validated Suppliers (Tiered)[4]

Tier	Supplier Type	Vendor Name	Reliability	Lead Time	Notes
1	Building Block Specialists	Enamine	High	1-2 Weeks	Largest stock of azaindoles globally.
1	Building Block Specialists	Combi-Blocks	High	3-5 Days	Excellent for gram-scale; US-based inventory.
2	Catalog Aggregators	Apollo Scientific	Med-High	2-3 Weeks	Good UK/EU source; re-tests purity.
2	Catalog Aggregators	BLD Pharm	Med	1-2 Weeks	Cost-effective for bulk (>10g).
3	Custom Synthesis	WuXi AppTec	High	4-8 Weeks	Required for kg scale or GMP grade.

Procurement Warning: Do not confuse with 5-Methoxy-6-azaindole (CAS 17288-53-8). The position of the nitrogen (5 vs 6) fundamentally alters the kinase binding mode.

Part 3: Synthesis & Validation Protocols

If the hydroxy form is strictly required and cannot be bought, use this self-validating protocol to convert the chloro-precursor.

Workflow: Hydrolysis of 6-Chloro-5-azaindole

Objective: Convert 6-Chloro-5-azaindole to 1,5-dihydro-6H-pyrrolo[3,2-c]pyridin-6-one.

- Reagents:
 - Starting Material: 6-Chloro-5-azaindole (1.0 eq)

- Solvent: 4M HCl (aq) or Acetic Acid/H₂O (1:1)
- Temperature: Reflux (100°C)
- Procedure:
 - Dissolve the chloro-azaindole in 4M HCl.
 - Reflux for 12–24 hours. Monitor by LC-MS (Look for Mass Shift: M+H 153 -> 135).
 - Note: The reaction is slow due to the electron-poor pyridine ring.
 - Workup: Neutralize carefully with NaOH to pH 6-7. The product (pyridone form) typically precipitates.
- Purification:
 - Recrystallization from Methanol/Water is preferred over silica chromatography, as the pyridone sticks to silica.

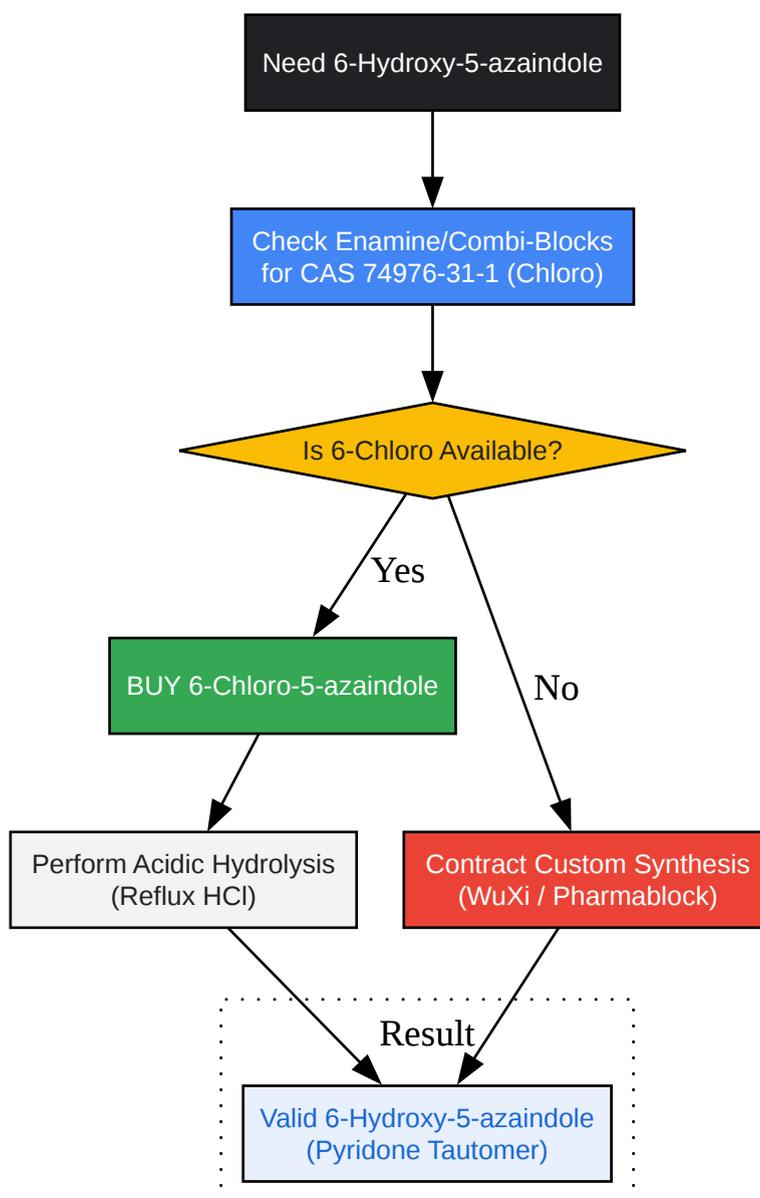
QC & Validation (Self-Validating System)

You must confirm the loss of the Chlorine atom and the presence of the Carbonyl/Hydroxyl signal.

Method	Diagnostic Signal (Chloro Precursor)	Diagnostic Signal (Hydroxy/Pyridone Product)
LC-MS	M+H \approx 152.6 / 154.6 (3:1 ratio)	M+H \approx 135.1 (No isotope pattern)
¹ H NMR	Sharp aromatic singlet at C6 position.	Disappearance of C6 proton signal (if substituted) or significant upfield shift of adjacent protons due to loss of aromaticity in the pyridine ring.
¹³ C NMR	C-Cl shift \approx 140-150 ppm	C=O (Carbonyl) shift \approx 160-165 ppm (Distinctive of pyridone form).

Part 4: Decision Logic for Drug Discovery

Use the following logic flow to determine your procurement action.



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Figure 2: Procurement Decision Tree. Buying the precursor is the standard industry approach.

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